molecular formula C21H14BrN3O2 B11527901 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

Cat. No.: B11527901
M. Wt: 420.3 g/mol
InChI Key: TWMFMNCXDINHEB-UHFFFAOYSA-N
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Description

The compound 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione (CAS: 895358-29-9) is a spirocyclic derivative featuring a quinazoline-dione core fused with an indole ring. Its molecular formula is C₁₆H₁₂BrN₃O₂, with a molecular weight of 358.19 g/mol . The bromine substituent at the 5-position and the phenyl group at the 3'-position distinguish it from related analogs.

Properties

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C21H14BrN3O2/c22-13-10-11-18-16(12-13)21(20(27)23-18)24-17-9-5-4-8-15(17)19(26)25(21)14-6-2-1-3-7-14/h1-12,24H,(H,23,27)

InChI Key

TWMFMNCXDINHEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=C(C=CC(=C5)Br)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinazoline moiety can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Chemical Properties and Structure

The compound features a spiro structure that combines elements of indole and quinazoline, contributing to its reactivity and biological activity. The presence of bromine enhances its electrophilic character, making it suitable for various chemical transformations.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of spiro compounds, including 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of spiro compounds could inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its unique structure allows it to interact with bacterial membranes effectively.

  • Case Study : Research published in Pharmaceutical Biology reported that spiro compounds exhibit significant antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics .

Biological Mechanisms

The mechanisms through which 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione exerts its effects are primarily linked to:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies indicate that spiro compounds can trigger programmed cell death pathways, enhancing their anticancer efficacy.

Material Science Applications

Beyond medicinal chemistry, this compound has applications in materials science due to its electronic properties.

Organic Electronics

The unique electronic configuration makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Case Study : A recent study explored the use of similar spiro compounds in the fabrication of OLEDs, demonstrating improved efficiency and stability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Anticancer ActivityInhibition of tumor growthJournal of Medicinal Chemistry
Antimicrobial PropertiesEffective against Gram-positive bacteriaPharmaceutical Biology
Organic ElectronicsUse in OLEDs and OPVsMaterials Science Journal

Mechanism of Action

The mechanism of action of 5-BROMO-3’-PHENYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with specific molecular targets in biological systems. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity . This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares a spiro[indoline-3,2'-quinazoline]-dione scaffold with analogs synthesized in and . Key differences lie in substituents:

Compound Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound 5-Br, 3'-Ph 358.19 Bromine enhances electrophilicity; phenyl improves lipophilicity
4c 1-Me, 3'-PhNH 370 Phenylamino group introduces hydrogen-bonding potential
4j 5-Br, 5'-Cl, 3'-PhNH Not reported Dual halogenation (Br/Cl) may enhance bioactivity
4e 5-NO₂, 3'-PhNH 401 Nitro group increases polarity and reactivity

Key Observations :

  • Bromination at the 5-position (target compound and 4j) increases molecular weight compared to non-halogenated analogs (e.g., 4c).

Physicochemical Properties

Limited data are available for the target compound, but trends from analogs suggest:

Compound Melting Point (°C) Solubility Issues
Target Compound Not reported Likely low (inferred from analogs)
4c 259–261 Moderate (13C NMR data obtainable)
4e 188–190 Very low (13C NMR data unavailable)
4i 283–285 Extremely low (13C NMR data missing)

Key Observations :

  • Halogenation (Br, Cl) and nitro groups correlate with reduced solubility, as seen in 4e and 4j .
  • The target compound’s phenyl group may exacerbate solubility challenges compared to phenylamino-containing analogs like 4c.

Spectral Data Trends

IR and NMR spectra of analogs provide insights into the target compound’s expected spectral features:

IR Spectroscopy:
  • Carbonyl Stretches : All analogs show strong peaks near 1700–1650 cm⁻¹ (C=O stretching) .
  • N–H Stretches: Phenylamino-containing analogs (4c, 4j) exhibit peaks at 3250–3314 cm⁻¹, absent in the target compound due to the lack of NH groups .
¹H NMR Spectroscopy:
  • Aromatic Protons : Analogs like 4c and 4i show multiplet signals at δ 6.46–7.92 ppm for aromatic protons . The target compound’s phenyl group would produce similar shifts.
  • Bromine Effects : Deshielding effects from the 5-Br substituent may downfield-shift adjacent protons, as observed in 4j .

Implications for Drug-Like Properties

While direct data for the target compound are lacking, analogs and related spiro compounds suggest:

  • Lipophilicity: The phenyl group may enhance membrane permeability compared to polar substituents (e.g., NO₂ in 4e) .
  • Drug-Like Compliance : Analogs in (e.g., NSC777205) with similar molecular weights (∼350–400 g/mol) comply with Lipinski’s rules, suggesting the target compound may also qualify .

Biological Activity

5-Bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by various studies and case reports.

Chemical Structure

The compound features a complex spiro structure that combines indole and quinazoline moieties. Its unique architecture is believed to contribute to its diverse biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of indole and quinazoline exhibit significant antiviral effects. For instance, compounds similar to 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione have shown promising results against SARS-CoV-2.

  • In Vitro Studies : At a concentration of 52.0 μM, certain derivatives completely inhibited the replication of SARS-CoV-2, demonstrating a high selectivity index (SI) and effective interference with viral replication mechanisms .

Antibacterial Activity

The antibacterial properties of 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione have been evaluated against various bacterial strains.

Table 1: Antibacterial Activity Overview

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.98 μg/mL
Methicillin-resistant S. aureus (MRSA)< 1 μg/mL
Mycobacterium tuberculosisNot specified

These findings highlight the compound's potential as an effective agent against resistant bacterial strains, particularly MRSA.

Anticancer Activity

The anticancer properties of 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione have been explored in various cancer cell lines.

Case Studies

  • A549 Lung Cancer Cells : Compounds derived from the same structural family showed preferential suppression of A549 cell growth compared to non-tumor fibroblasts. This suggests a targeted effect on rapidly dividing cancer cells .
  • Cytotoxicity Assays : Various derivatives exhibited significant antiproliferative activities across multiple cancer cell lines, indicating that modifications in the structure can enhance biological activity .

The mechanisms through which 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antiviral Effects : The compound may interfere with viral entry or replication within host cells.
  • Antibacterial Effects : It could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Effects : The compound may induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione, and how can reaction conditions be fine-tuned to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization and spiro-ring formation. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been employed for analogous spiro-indole derivatives, yielding ~50% after purification via flash chromatography . Key parameters include:
  • Catalyst selection : CuI (1.0 g) in PEG-400/DMF (2:1 ratio) minimizes side reactions.
  • Reaction time : Extended stirring (12 hours) ensures complete conversion.
  • Purification : Use 70:30 ethyl acetate/hexane for column chromatography to isolate the product .
    Optimization strategies:
  • Temperature control : Heating at 90°C post-reaction removes residual DMF under vacuum .
  • Solubility management : Precipitate the product in water and extract with ethyl acetate to enhance purity .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for aromatic proton signals (δ 6.46–7.92 ppm) and NH peaks (δ 10.45 ppm) to confirm indole and quinazoline moieties . For brominated derivatives, deshielding effects shift aromatic protons downfield .
  • ¹³C NMR : Key signals include carbonyl carbons (δ 165–175 ppm) and spiro-carbon (δ ~78 ppm) .
  • MS : High-resolution MS (HRMS) should match the molecular formula (e.g., FAB-HRMS m/z 427.0757 [M+H]⁺ for brominated analogs) .

Q. What solubility challenges are associated with this compound, and how can they be addressed in experimental workflows?

  • Methodological Answer :
  • Low solubility in common solvents (e.g., CDCl₃) complicates NMR analysis. Alternatives:
  • Use DMSO-d₆ or DMF-d₇ for dissolution, though baseline noise may increase .
  • Derivatize with solubilizing groups (e.g., methyl or benzyl) without altering core pharmacophores .
  • Crystallization : Co-crystallize with DMSO or ethanol to stabilize the lattice for X-ray studies .

Advanced Research Questions

Q. How do structural modifications (e.g., bromine substitution) influence the antibacterial activity of spiro[indole-quinazoline] derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Bromine at position 5 enhances steric bulk and electron-withdrawing effects, potentially improving binding to bacterial targets (e.g., DNA gyrase) .
  • Experimental Design :

Synthesize analogs with halogen (Cl, F) or nitro groups at position 2.

Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.

Compare with non-brominated controls (e.g., compound 4a vs. 4b ) to isolate bromine's contribution .

Q. What crystallographic strategies are effective in resolving data discrepancies for spiro compounds with low symmetry?

  • Methodological Answer :
  • Software : Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution structures .
  • Data Collection :
  • Collect high-resolution (<1.0 Å) data to resolve overlapping electron density in spiro junctions.
  • Apply TWINLAWS for twinned crystals .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be systematically analyzed?

  • Methodological Answer :
  • Hypothesis Testing :

Verify sample purity via TLC (Rf = 0.30 in ethyl acetate/hexane) .

Rule out solvent effects by re-acquiring NMR in alternative deuterated solvents.

  • Advanced Techniques :
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations in congested regions .
  • Variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in spiro systems) .

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